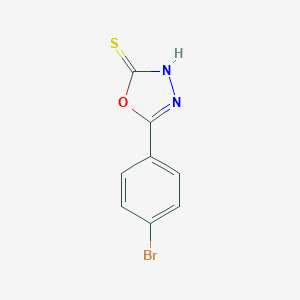

5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

描述

Significance of the 1,3,4-Oxadiazole (B1194373) Heterocyclic Scaffold in Medicinal and Materials Chemistry

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. edu.krd This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide array of pharmacological activities. openmedicinalchemistryjournal.combohrium.com Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant properties. openmedicinalchemistryjournal.comresearchgate.netijper.orgtandfonline.com The stability of the 1,3,4-oxadiazole ring and its ability to act as a bioisostere for amide and ester groups make it a valuable component in drug design. tandfonline.com Its planar structure can participate in π-π stacking interactions with biological targets, and the heteroatoms can act as hydrogen bond acceptors, enhancing binding affinity to enzymes and receptors. tandfonline.com

In materials science, the 1,3,4-oxadiazole scaffold is utilized for its thermal stability and electronic properties. researchgate.netnih.gov These compounds have found applications as corrosion inhibitors, in the development of light-emitting diodes (LEDs), and as high-energy materials due to the stability of the heterocyclic ring. bohrium.comresearchgate.net

Table 2: Reported Biological Activities of the 1,3,4-Oxadiazole Scaffold

| Activity | Description |

| Antimicrobial | Effective against a variety of bacterial and fungal strains. openmedicinalchemistryjournal.comnih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. openmedicinalchemistryjournal.com |

| Anti-inflammatory | Shows potential in reducing inflammation. openmedicinalchemistryjournal.comijper.org |

| Antiviral | Active against certain viruses, including potential anti-HIV agents. openmedicinalchemistryjournal.comresearchgate.net |

| Antidiabetic | Can modulate molecular targets that regulate glucose metabolism. nih.gov |

| Antitubercular | Demonstrates activity against Mycobacterium tuberculosis. openmedicinalchemistryjournal.com |

| Anticonvulsant | Shows potential in managing seizures. researchgate.net |

Strategic Importance of Thiol-Thione Tautomerism in 1,3,4-Oxadiazole-2-thiols in Organic Synthesis and Coordination Chemistry

One of the most critical features of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is its existence in a tautomeric equilibrium between the thiol (-SH) form and the thione (=S) form (5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione). researchgate.netresearchgate.net While studies suggest that the thione form often predominates, the presence of this equilibrium is strategically important. lp.edu.uanih.gov

In organic synthesis, the thiol group serves as a versatile synthetic handle. It can be readily S-alkylated or S-acylated to produce a wide range of derivatives with modified properties. nih.gov The thiol group can also be oxidized to form disulfide bridges, a reaction that can be used to link molecules. The most common synthesis of the 1,3,4-oxadiazole-2-thiol (B52307) core itself involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium, highlighting its accessibility as a building block. lp.edu.uanih.govjchemrev.com

In coordination chemistry, 1,3,4-oxadiazole-2-thiones are valuable ligands. edu.krd They can act as multifunctional donors, coordinating to metal ions through either the exocyclic sulfur atom or one of the endocyclic nitrogen atoms. edu.krdresearchgate.net This versatility allows for the construction of diverse metal-organic complexes with potential applications in catalysis and materials science.

Influence of the 4-Bromophenyl Moiety on the Electronic and Reactivity Profiles of the Chemical Compound

This electron withdrawal deactivates the phenyl ring towards electrophilic substitution but also makes it susceptible to nucleophilic aromatic substitution reactions where the bromine atom can be replaced. More importantly, this electronic pull is transmitted to the attached 1,3,4-oxadiazole ring, affecting its reactivity and the acidity of the N-H proton in the thione tautomer. The presence of the bromine atom also provides a crucial site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile synthesis of more complex molecules by forming new carbon-carbon bonds at this position. nih.gov This feature greatly enhances the synthetic utility of this compound as an intermediate for creating diverse chemical libraries. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

5-(4-bromophenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUFUSRGSRXPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=S)O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353570 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41421-19-6 | |

| Record name | 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 5 4 Bromophenyl 1,3,4 Oxadiazole 2 Thiol

Established Synthetic Routes for the 1,3,4-Oxadiazole-2-thiol (B52307) Core

The foundational methods for constructing the 1,3,4-oxadiazole-2-thiol scaffold are well-documented and widely employed in organic synthesis. These routes offer reliable and generally high-yielding approaches to a variety of substituted derivatives.

Cyclization of Hydrazide Derivatives with Carbon Disulfide Under Basic Conditions

A predominant and versatile method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of acylhydrazides with carbon disulfide in a basic medium. nih.govnih.govjchemrev.com This reaction typically proceeds by reacting the corresponding hydrazide, in this case, 4-bromobenzohydrazide (B182510), with carbon disulfide in the presence of a base such as potassium hydroxide (B78521) or sodium hydroxide, followed by acidification. nih.govnih.gov The process is often carried out in an alcoholic solvent like ethanol. nih.govnih.gov

The general mechanism involves the initial reaction of the hydrazide with carbon disulfide to form a dithiocarbazate intermediate. Subsequent intramolecular cyclization, driven by the basic conditions, leads to the formation of the 1,3,4-oxadiazole (B1194373) ring, which upon acidification, yields the desired thiol product. This method is known for its operational simplicity and the ability to produce a wide array of 1,3,4-oxadiazole derivatives with good to excellent yields, often in the range of 75-90%. jchemrev.com The thiol-thione tautomerism is a known characteristic of these compounds, with one form typically predominating. nih.govnih.govjchemrev.com

One-Pot Syntheses Incorporating Thiosemicarbazide (B42300) and Phosphoryl Chloride

One-pot synthetic strategies offer an efficient alternative for the preparation of 1,3,4-oxadiazole derivatives. One such method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) to yield 5-substituted-1,3,4-oxadiazol-2-amines. d-nb.inforesearchgate.net While this route directly produces the 2-amino derivative, it is a relevant established method for forming the 1,3,4-oxadiazole core. Another one-pot approach for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the use of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) and a dehydrating agent such as triphenylphosphine. nih.gov

Advanced and Emerging Synthetic Methodologies

In addition to the classical methods, recent research has focused on developing more advanced, efficient, and environmentally benign synthetic protocols for 1,3,4-oxadiazole derivatives.

Iodine-Catalyzed Oxidative Cyclization Protocols

Iodine has emerged as a versatile and mild catalyst for various organic transformations, including the synthesis of 1,3,4-oxadiazoles. Iodine-mediated oxidative cyclization of acylhydrazones provides a practical and transition-metal-free route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgnih.gov This method often involves the reaction of an aldehyde with a hydrazide to form an acylhydrazone intermediate, which is then cyclized in the presence of molecular iodine and a base like potassium carbonate. acs.orgnih.gov

Another iodine-promoted approach involves the oxidative cyclization of 4-phenylsemicarbazide (B1584512) with (het)aryl methyl ketones to access 5-amino-2-(het)aroyl-1,3,4-oxadiazoles. thieme-connect.com Furthermore, a one-pot synthesis of 2-amino-1,3,4-oxadiazoles has been achieved from dithiocarbamate (B8719985) salts using the thiophilic property of molecular iodine. researchgate.netresearchgate.net This method involves the in-situ generation of thiosemicarbazides, which then undergo intramolecular cyclodesulfurization in the presence of iodine. researchgate.netresearchgate.net Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene, also serve as mild and convenient reagents for the oxidative cyclization of N-acylhydrazones to form unsymmetrical 2,5-diaryl-1,3,4-oxadiazoles. lew.ro

Catalyst-Free Visible-Light-Promoted Cyclization Approaches to 2,5-Disubstituted 1,3,4-Oxadiazoles

In the quest for greener and more sustainable synthetic methods, visible-light-promoted reactions have gained significant attention. A catalyst-free, visible-light-promoted cyclization has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from aldehydes and hypervalent iodine(III) reagents. acs.orgnih.govacs.orgnih.govdoaj.org This approach offers a straightforward and efficient route to these compounds in good yields under mild reaction conditions. acs.orgnih.govacs.orgnih.govdoaj.org The reaction proceeds without the need for a photocatalyst, making it an attractive and practical alternative to conventional methods. acs.orgnih.govacs.org Initially explored with photocatalysts like Ru(bpy)₃Cl₂, it was discovered that the reaction could proceed efficiently without any catalyst, yielding the desired product in significant amounts. acs.org

Optimization Parameters in the Synthesis of 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol

The successful synthesis of this compound with high yield and purity is contingent upon the careful optimization of several reaction parameters.

For the widely used cyclization of 4-bromobenzohydrazide with carbon disulfide, the choice of solvent, reaction time, and the nature of the base are critical. Ethanolic potassium hydroxide is a commonly employed and effective base-solvent system. The reaction is typically carried out under reflux conditions, and the reaction time is monitored to ensure complete conversion of the starting materials.

In iodine-catalyzed reactions, the stoichiometry of the iodine catalyst and the base, as well as the reaction temperature and solvent, play a crucial role. For instance, in the iodine-mediated oxidative cyclization of acylhydrazones, potassium carbonate is used as the base, and the reaction is typically performed at room temperature. acs.orgnih.gov

For visible-light-promoted syntheses, the intensity and wavelength of the light source, the choice of solvent, and the reaction time are key parameters to be optimized. Dichloromethane has been used as a solvent in these reactions, which are irradiated with white light at room temperature. acs.org

Impact of Solvent Polarity and Reaction Time on Synthetic Yields

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is commonly achieved through the cyclization of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.com The choice of solvent and the duration of the reaction are critical parameters that significantly influence the yield of this compound.

The polarity of the solvent plays a crucial role in the reaction. Highly polar solvents, such as ethanol, are typically employed to facilitate the dissolution of the reactants, specifically the potassium salt of the hydrazide and carbon disulfide. The use of an alkaline medium, like potassium hydroxide in ethanol, is standard for this type of cyclization reaction. nih.gov The reaction generally involves refluxing the starting materials, and the time required for the completion of the reaction can vary. Monitoring the reaction progress using techniques like thin-layer chromatography is essential to determine the optimal reaction time to maximize the yield, which can range from 75% to 90%.

An alternative iodine-catalyzed oxidative coupling method has also been reported for the synthesis of oxadiazole-thiol derivatives. This method involves the reaction of 4-bromobenzaldehyde (B125591) thiosemicarbazone with iodine in dimethylacetamide (DMA) at 90°C, yielding the target compound with a purity of 85-90%.

Role of Reagent Stoichiometry and pH Control During Product Isolation

The stoichiometry of the reactants is a determining factor in the synthesis of this compound. Precise control over the molar ratios of the 4-bromobenzohydrazide and carbon disulfide is necessary to ensure the efficient formation of the desired product and to minimize the occurrence of side reactions.

Following the cyclization reaction, the isolation of the product is achieved by acidification of the reaction mixture. jchemrev.comnih.gov The control of pH during this step is critical. The addition of an acid, such as dilute hydrochloric acid, protonates the intermediate salt, leading to the precipitation of the final product, this compound. Careful adjustment of the pH is necessary to ensure complete precipitation of the product while avoiding any potential degradation of the desired compound.

Chemical Transformations and Derivatization Strategies of this compound

The this compound molecule possesses several reactive sites, making it a versatile scaffold for various chemical transformations. These derivatization strategies allow for the synthesis of a diverse library of compounds with potentially enhanced biological activities. The primary sites for modification include the thiol group, the nitrogen atom of the oxadiazole ring, and the bromine atom on the phenyl ring.

S-Alkylation Reactions for Thioether Formation

The thiol group in this compound is readily alkylated to form thioether derivatives. This S-alkylation is a common strategy to modify the parent compound. The reaction is typically carried out by treating the thiol with various alkyl halides in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. nih.gov This reaction leads to the formation of 2-(substituted thio)-1,3,4-oxadiazole derivatives. nih.gov For instance, reaction with ethyl chloroacetate (B1199739) yields the corresponding ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate. uobaghdad.edu.iqdoaj.org

Table 1: Examples of S-Alkylation Reactions

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Alkyl halides | 2-(2-(4-Bromophenyl)quinolin-4-yl)-5-(substituted thio)-1,3,4-oxadiazole | 69-73 | nih.gov |

| 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol | Various electrophiles | S-alkyl substituted derivatives | Not Specified | researchgate.net |

| 5-Aryl-1,3,4-oxadiazoline-2(3H)-thiones | Alkyl haloacetates | S-substituted products | Not Specified | researchgate.net |

N-Alkylation and Mannich Base Formations

The nitrogen atom at position 3 of the 1,3,4-oxadiazole ring can also be a site for alkylation and other modifications. A particularly important derivatization is the formation of Mannich bases. The Mannich reaction involves the aminoalkylation of the acidic proton of the thiol group. It is typically carried out by reacting the this compound with formaldehyde (B43269) and a primary or secondary amine. nih.govmdpi.commdpi.com This reaction leads to the formation of N-Mannich bases, which are a significant class of compounds in medicinal chemistry. nih.govmdpi.comnih.gov The synthesis of these bases often occurs at room temperature in a solvent like ethanol. nih.govmdpi.com The existence of thiol-thione tautomerism is crucial for the success of this reaction. mdpi.com

Table 2: Examples of Mannich Base Formation

| Starting Thiol | Amine | Product | Reference |

|---|---|---|---|

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | Primary aromatic amines | 3-arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govmdpi.com |

| 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | 1-substituted piperazines | 3-[(4-substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones | nih.govmdpi.com |

| 5-furan-2-yl jchemrev.comnih.govoxadiazole-2-thiol | Alkyl or aryl amines | Mannich bases of 5-furan-2-yl jchemrev.comnih.govoxadiazole-2-thiol | mdpi.com |

Nucleophilic Aromatic Substitution Reactions on the Bromophenyl Group

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, the aromatic ring acts as an electrophile and is attacked by a nucleophile, leading to the displacement of the bromine atom. masterorganicchemistry.com For SNAr reactions to proceed, the aromatic ring generally needs to be electron-deficient, often achieved by the presence of electron-withdrawing groups. The feasibility of such substitutions on the bromophenyl moiety of the target compound opens up possibilities for introducing a wide range of functional groups, thereby creating a diverse set of derivatives for further investigation. While the general principle of SNAr is well-established, specific examples of its application to this compound require further investigation in the literature.

Cyclization Reactions to Form Fused Heterocyclic Ring Systems

The 1,3,4-oxadiazole ring and the reactive thiol group in this compound can participate in cyclization reactions to form more complex, fused heterocyclic systems. These reactions are a powerful tool for building molecular complexity and accessing novel chemical scaffolds. For example, the thiol group can be used as a handle to construct an adjacent ring. Thiol-promoted intermolecular cyclization has been reported for the synthesis of 1,2,4-oxadiazoles, highlighting the utility of the thiol group in facilitating ring closure. rsc.org Although this example pertains to a different oxadiazole isomer, the principle demonstrates the potential for the thiol group in the title compound to be involved in similar cyclization strategies.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. For 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, the ¹H NMR spectrum typically reveals signals corresponding to the aromatic protons of the bromophenyl ring. These protons usually appear as a multiplet in the range of δ 7.24–7.80 ppm. A key feature is the broad singlet corresponding to the thiol (-SH) proton, which can be observed at approximately δ 13.5 ppm. It is important to note that 1,3,4-oxadiazole-2-thiol (B52307) derivatives can exist in tautomeric equilibrium with the thione form. researchgate.netnih.gov Spectroscopic data often supports the predominance of the thione form in solution. researchgate.net The N-H proton of the thione tautomer in similar structures has been reported at chemical shifts as high as δ 14.69 ppm, while the S-H proton of the thiol form is expected at a much lower chemical shift. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound and Related Compounds

| Proton Type | Chemical Shift (δ, ppm) | Reference Compound |

| Aromatic Protons | 7.24–7.80 (multiplet) | This compound |

| Thiol Proton (-SH) | ~13.5 (broad singlet) | This compound |

| Furyl Protons | 6.56-7.65 (multiplet) | 5-Furan-2-yl rsc.orgcapes.gov.broxadiazole-2-thiol nih.gov |

| Thiol Proton (-SH) | 13.70 (singlet) | 5-Furan-2-yl rsc.orgcapes.gov.broxadiazole-2-thiol nih.gov |

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of the molecule. The spectrum of this compound shows distinct signals for each unique carbon atom. Key resonances include the carbon of the C=S group, which is typically observed around δ 165.8 ppm, and the carbon atom attached to the bromine (C-Br), appearing at approximately δ 159.1 ppm. The carbons of the oxadiazole ring in similar structures have been identified in the range of δ 161.98-164.32 ppm. researchgate.net

Table 2: ¹³C NMR Spectral Data for this compound and Related Structures

| Carbon Type | Chemical Shift (δ, ppm) | Reference Compound/Structure |

| C=S | 165.8 | This compound |

| C-Br | 159.1 | This compound |

| Oxadiazole Ring Carbons | 160.89, 163.34 | 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch |

| Oxadiazole Ring Carbons | 161.98, 164.32 | 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.net |

Note: Chemical shifts are relative to a standard reference and can be influenced by the solvent.

While not directly applicable to the title compound, ¹⁹F NMR is a powerful technique for characterizing analogues where the bromine atom is replaced by fluorine. This method is highly sensitive to the electronic environment of the fluorine atom, providing valuable structural information for fluoro-substituted derivatives. For instance, studies on compounds like 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole utilize various spectroscopic techniques, including NMR, to confirm their structure. uzh.ch

Infrared (IR) Spectroscopy for Functional Group Identification and Tautomeric Forms

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands are observed. A key band is the C=N stretching vibration of the oxadiazole ring, which appears around 1600 cm⁻¹. The thiol (-SH) group stretch is typically found near 2550 cm⁻¹. The presence of a strong band around 1250-1270 cm⁻¹ is indicative of the C=S group, supporting the existence of the thione tautomer. nih.gov The N-H stretching vibration, also associated with the thione form, can be seen in the region of 3100-3360 cm⁻¹. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational frequencies for the related compound 5-phenyl-1,3,4-oxadiazole-2-thiol, aiding in the interpretation of the experimental IR spectrum. capes.gov.br

Table 3: Key IR Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Reference Compound |

| -SH Stretch | ~2550 | This compound |

| C=N Stretch | ~1600 | This compound |

| N-H Stretch | 3100-3360 | 5-Furan-2-yl rsc.orgcapes.gov.broxadiazole-2-thiol nih.gov |

| C=S Stretch | 1250-1270 | 5-Furan-2-yl rsc.orgcapes.gov.broxadiazole-2-thiol nih.gov |

| C=N Stretch | 1642 | 5-Furan-2-yl rsc.orgcapes.gov.broxadiazole-2-thiol nih.gov |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. The molecular weight of this compound is 257.11 g/mol . In the mass spectrum of related compounds, the molecular ion peak [M+] is observed, and its isotopic pattern, particularly due to the presence of bromine, is a key identifier. For example, in the ESI-MS of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the molecular ion peaks [M+H]⁺, [M+2+H]⁺, and [M+4+H]⁺ are seen, reflecting the isotopic distribution of the two bromine atoms. uzh.ch The fragmentation patterns observed in the mass spectrum provide valuable clues about the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides insights into the electronic transitions occurring within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic and heterocyclic rings. The conjugation between the bromophenyl ring and the 1,3,4-oxadiazole (B1194373) moiety influences the position and intensity of these absorption maxima. Studies on related 1,3,4-oxadiazole derivatives have been conducted to understand their electronic properties. researchgate.net

A comprehensive search of scientific databases and the available literature has been conducted for research pertaining to the chemical compound This compound . The investigation specifically sought to locate studies involving its structural elucidation and advanced spectroscopic characterization, with a focus on single-crystal X-ray diffraction (XRD) and Hirshfeld surface analysis.

Despite a thorough review, no published research detailing the single-crystal X-ray diffraction analysis of this compound could be located. The determination of a molecule's definitive three-dimensional structure, including crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates, is contingent upon successful single-crystal XRD studies.

Consequently, without the foundational data from X-ray diffraction, a Hirshfeld surface analysis for this specific compound has not been performed or reported in the literature. This analytical technique, which is crucial for mapping and quantifying intermolecular interactions within a crystal lattice, is predicated on the availability of a solved crystal structure.

Therefore, due to the absence of the necessary experimental data in the public domain, it is not possible to provide the detailed, scientifically accurate information and data tables requested for the following sections of the article:

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Adherence to the strict instructions of focusing solely on the specified compound and the outlined topics cannot be maintained without access to this fundamental scientific research. Thus, the generation of the requested article with the specified content is not feasible at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein.

While specific binding affinity values for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol are not extensively documented for all potential targets, studies on structurally related 1,3,4-oxadiazole (B1194373) derivatives provide valuable insights into their potential interactions and binding energies. These studies demonstrate that the 1,3,4-oxadiazole scaffold is a promising framework for developing inhibitors against various enzymes. For instance, computational investigations of different 1,3,4-oxadiazole derivatives against targets like Epidermal Growth Factor Receptor (EGFR) have shown strong binding affinities. mdpi.comresearchgate.net The binding energy is a key indicator of the stability of the protein-ligand complex, with more negative values suggesting stronger and more favorable interactions.

Below is a summary of binding affinities reported for various 1,3,4-oxadiazole derivatives against relevant protein targets. It is important to note that these values are for related, but not identical, compounds and serve to illustrate the potential of this chemical class.

| Target Protein | Derivative Investigated | Reported Binding Affinity (kJ/mol) | Reference |

|---|---|---|---|

| EGFR | 1,3,4-Oxadiazole Derivative 7g | -31.01 | researchgate.net |

| EGFR | 1,3,4-Oxadiazole Derivative 7j | -33.23 | researchgate.net |

| EGFR | 1,3,4-Oxadiazole Derivative 7i | -34.19 | researchgate.net |

| PPARα | Derivative with para-bromobenzene group | Significant decrease in binding free energy (ΔG) compared to co-crystallized ligand |

The interaction between a ligand and its target protein is stabilized by specific contacts with amino acid residues within the binding pocket. For EGFR, a key target for many anticancer agents, docking studies have identified several critical residues that interact with inhibitors. Although not specific to this compound, studies on co-crystallized ligands and other inhibitors have revealed that residues such as Alanine 698, Phenylalanine 699, Methionine 769, Aspartic acid 831, and Lysine 721 are crucial for binding within the active site. mdpi.com These interactions often involve hydrogen bonds with the protein's backbone or side chains and hydrophobic interactions that anchor the ligand in the pocket.

The stability of a protein-ligand complex is governed by a network of non-covalent interactions. The 1,3,4-oxadiazole ring is an aromatic heterocycle capable of participating in various such interactions. mdpi.comspbu.runih.gov

Pi-Pi Stacking: The electron-deficient nature of the oxadiazole ring allows it to form favorable π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. mdpi.comnih.gov These interactions are crucial for orienting the ligand within the binding site. Theoretical and crystallographic studies have confirmed the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) interactions in related systems. mdpi.comspbu.runih.gov

Hydrogen Bonding: The thiol (-SH) group and the nitrogen atoms within the 1,3,4-oxadiazole ring can act as hydrogen bond donors and acceptors, respectively. These interactions with polar amino acid residues or the protein backbone are critical for high-affinity binding.

Other Interactions: The bromine atom on the phenyl ring can participate in halogen bonding, a specific type of non-covalent interaction. Additionally, other weak interactions, such as fluorine-oxygen contacts, have been noted in the crystal packing of similar fluorinated derivatives. rsc.org

Computational studies have explored the potential of 1,3,4-oxadiazole derivatives against a range of therapeutically relevant proteins.

Peroxisome Proliferator-Activated Receptor alpha (PPARα): Research has indicated that synthetic compounds featuring a para-bromobenzene group, a key structural component of the title compound, exhibit enhanced activity on PPARα receptors. Molecular docking of these compounds showed a significant decrease in binding free energy compared to the co-crystallized agonist, suggesting a strong potential for interaction with this target, which is involved in lipid metabolism.

Cyclooxygenase-1/2 (COX-1/2): The 1,3,4-oxadiazole scaffold has been investigated for its anti-inflammatory potential through the inhibition of COX enzymes. Molecular docking studies have shown that various derivatives of this scaffold have a high affinity for the COX-2 enzyme, and some have been identified as potent and selective COX-2 inhibitors. nih.gov This suggests that this compound may also effectively bind to the active site of COX-2.

Estrogen Receptor (ER): The estrogen receptor is a key target in the treatment of hormone-dependent cancers. While various heterocyclic compounds have been studied as ER modulators, specific molecular docking investigations of this compound against this target are not prominently featured in the reviewed literature.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a well-established target in oncology, and its inhibition is a key mechanism for several anticancer drugs. mdpi.com Numerous studies have focused on 1,3,4-oxadiazole derivatives as potential EGFR inhibitors. mdpi.commdpi.comnih.gov These computational investigations have shown that the oxadiazole core can fit well within the ATP-binding site of the EGFR kinase domain, with various substitutions on the phenyl ring influencing the binding affinity. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide detailed information about the stability of protein-ligand complexes and the conformational changes that may occur upon binding.

Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability. The simulation tracks the trajectory of the protein-ligand complex over a specific period, typically nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are calculated to quantify stability. A stable RMSD value over time indicates that the ligand remains securely bound in the active site and does not undergo significant conformational changes that would lead to dissociation. Studies on other 1,3,4-oxadiazole derivatives targeting protein kinases like EGFR have utilized MD simulations to confirm that the top-scoring docked compounds form stable and persistent complexes within the enzyme's active site. researchgate.net

Analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF)

Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed protein-ligand complexes at different time points during a simulation. It is a critical indicator of the stability of the simulation; a system that has reached equilibrium will show the RMSD value leveling off and fluctuating around a stable average.

While specific MD simulation data for this compound is not extensively detailed in the available literature, studies on closely related derivatives provide valuable insights. For example, a molecular dynamics simulation was performed on a derivative, 3-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione, to assess its stability when bound to enzymes like α-amylase and α-glucosidase. nih.gov In such simulations, the RMSD of the protein's Cα atoms is monitored. Typically, an RMSD value that plateaus within a range of 1-3 Å is indicative of a stable protein structure.

Root Mean Square Fluctuation (RMSF) complements the RMSD analysis by measuring the flexibility of individual amino acid residues within the protein structure. It calculates the fluctuation of each residue's position around its average position over the course of the simulation. High RMSF values indicate regions of the protein that are highly flexible or disordered, such as loops and the N- and C-termini, while low RMSF values are characteristic of stable secondary structure elements like α-helices and β-sheets. Analyzing the RMSF of residues in the active site can reveal how the binding of a ligand, such as a this compound derivative, affects the local dynamics of the binding pocket.

| Parameter | Description | Typical Indication of Stability |

| RMSD | Measures the deviation of the protein-ligand complex from its initial structure over time. | A plateauing curve, typically fluctuating within 1-3 Å, suggests the complex has reached a stable equilibrium. |

| RMSF | Measures the fluctuation of individual amino acid residues around their average positions. | Low fluctuation values in the active site residues indicate stable binding and interaction with the ligand. |

This interactive table summarizes the key metrics used in the stability analysis of molecular dynamics simulations.

Structure-Activity Relationship (SAR) Derivation Using Computational Parameters

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational parameters derived from Quantitative Structure-Activity Relationship (QSAR) models are pivotal in this process, providing a quantitative framework to understand how modifications to a molecule's structure influence its efficacy.

For the class of 5-aryl-2-thio-1,3,4-oxadiazoles, which includes the subject compound, computational SAR studies have been employed to elucidate the requirements for specific biological activities, such as antitubercular effects. nih.gov These studies utilize various molecular descriptors that quantify the physicochemical properties of the molecules.

Key computational parameters often used in SAR and QSAR studies include:

Electronic Descriptors: These parameters, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges, describe the electronic aspects of the molecule. They are crucial for understanding reactivity and intermolecular interactions like hydrogen bonding and electrostatic interactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule. They encode information about the size, shape, and degree of branching in the molecule.

Physicochemical Parameters: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA) are critical for predicting a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).

A study on a series of 82 5-aryl-2-thio-1,3,4-oxadiazole derivatives utilized an electronic-topological method combined with neural networks (ETM-NN) to build a predictive SAR model for antituberculosis activity. nih.govresearchgate.net This approach identified specific pharmacophoric fragments and electronic/topological requirements necessary for a compound to exhibit high activity. The analysis revealed that any deviation from these optimal parameters could lead to a significant decrease or complete loss of biological activity. nih.gov

For instance, in a QSAR study of other oxadiazole analogues, descriptors related to Moran autocorrelation (which accounts for atomic properties weighted by their positions) and eigenvalues of the Burden matrix (related to molecular topology and electronic environment) were found to be significant predictors of agonist action. tsijournals.com This suggests that both the electronic and polarization effects of substituents on the aryl ring are governing features during receptor interaction. tsijournals.com

A specific derivative, 3-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl) pyridine, demonstrated potent inhibition of the tyrosinase enzyme, being more effective than the standard inhibitor L-mimosine. nih.gov This finding highlights how the specific arrangement of the bromophenyl group and the oxadiazole core, combined with another heterocyclic moiety, can lead to significant biological activity.

| Computational Parameter / Descriptor | Influence on Biological Activity |

| LogP (Lipophilicity) | Influences cell membrane permeability and absorption. Optimal lipophilicity is crucial for reaching the target site. |

| HOMO/LUMO Energies | Determine the molecule's electron-donating and accepting capabilities, affecting its reactivity and ability to form charge-transfer complexes. |

| Dipole Moment | Affects the polarity of the molecule and its ability to engage in polar interactions with the biological target. |

| Topological Indices | Describe molecular shape, size, and branching, which are critical for steric fit within a receptor's binding pocket. |

| Polar Surface Area (PSA) | Correlates with drug transport properties, including blood-brain barrier penetration and intestinal absorption. |

This interactive table outlines key computational parameters and their general role in determining the structure-activity relationship of drug candidates.

Biological Activity: in Vitro Investigations and Mechanistic Hypotheses

Antimicrobial Activity Evaluations

The quest for novel antimicrobial agents has led to the exploration of various synthetic compounds, with 1,3,4-oxadiazole (B1194373) derivatives showing considerable promise. The toxophoric –N=C–O– linkage within the oxadiazole ring is thought to be crucial for its antimicrobial action, potentially by interacting with microbial cellular components.

While specific data for 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol is limited in readily available literature, studies on structurally related 5-aryl-1,3,4-oxadiazole-2-thiol derivatives have demonstrated notable activity against Gram-positive bacteria. For instance, various derivatives have been shown to be effective against Staphylococcus aureus and Bacillus subtilis. The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes. The lipophilicity conferred by the aryl substituent is believed to facilitate the transport of the molecule across the bacterial cell membrane.

One study on a series of 2-amino-1,3,4-oxadiazole derivatives showed that a compound with a 4-bromobenzyl group exhibited activity against S. aureus. Although not the exact compound, this finding suggests the potential contribution of the bromo-substituted phenyl ring to the antibacterial effect.

Table 1: Representative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives | Staphylococcus aureus | MIC | Varies with substitution | nih.gov |

| 5-Aryl-1,3,4-oxadiazole-2-thiol Derivatives | Bacillus subtilis | Zone of Inhibition | Varies with substitution | nih.gov |

Note: This table is illustrative and based on the activity of related derivatives due to the lack of specific data for this compound.

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antibacterial agents. However, research indicates that certain 1,3,4-oxadiazole derivatives possess the ability to overcome this barrier. Studies on various 5-aryl-1,3,4-oxadiazole-2-thiols have reported activity against Escherichia coli and Pseudomonas aeruginosa. For example, a derivative with a 4-fluorophenyl group, structurally similar to the 4-bromophenyl variant, exhibited stronger activity against E. coli and was over 100 times more active against P. aeruginosa compared to ampicillin. nih.gov

Furthermore, investigations into 2-amino-1,3,4-oxadiazole derivatives have revealed significant activity against Salmonella typhi. nih.gov These findings suggest that the 1,3,4-oxadiazole scaffold, when appropriately substituted, can be effective against a range of Gram-negative pathogens.

Table 2: Representative Antibacterial Activity of 1,3,4-Oxadiazole Derivatives against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | MIC | Stronger than ampicillin | nih.gov |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Pseudomonas aeruginosa | MIC | >100x stronger than ampicillin | nih.gov |

Note: This table is illustrative and based on the activity of related derivatives due to the lack of specific data for this compound.

In addition to antibacterial properties, the 1,3,4-oxadiazole nucleus is a key feature in several antifungal agents. In vitro studies have demonstrated the efficacy of 5-substituted 1,3,4-oxadiazole-2-thiols against various fungal pathogens. A study on a series of such compounds reported significant activity against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. researchgate.net Another structurally related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, showed better antifungal activity against A. fumigatus than the standard drug terbinafine. nih.gov

Research on other 1,3,4-oxadiazole derivatives has also confirmed their potential against Candida albicans. Some derivatives have exhibited activity 8 to 16 times greater than fluconazole (B54011) against A. niger and C. albicans, respectively. nih.gov

Table 3: Representative Antifungal Activity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus | Linear Growth Inhibition | Significant activity | researchgate.net |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Aspergillus niger | Linear Growth Inhibition | Significant activity | researchgate.net |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | Aspergillus fumigatus | MIC | Better than terbinafine | nih.gov |

Note: This table is illustrative and based on the activity of related derivatives due to the lack of specific data for this compound.

Anticancer and Cytotoxic Activity Studies (In Vitro)

The development of novel anticancer agents is a critical area of pharmaceutical research, and 1,3,4-oxadiazole derivatives have demonstrated significant potential in this domain. Their mode of action is often multifaceted, involving the induction of programmed cell death, or apoptosis, in cancer cells.

While comprehensive data across a wide range of cell lines for this compound is not extensively documented in publicly accessible research, its derivatives have been evaluated against several cancer cell lines.

Studies on quinoline-1,3,4-oxadiazole hybrids have shown considerable cytotoxic activity against the breast adenocarcinoma cell line MCF-7 . Some of these derivatives exhibited IC₅₀ values in the sub-micromolar range, indicating potent activity.

Similarly, research on other classes of 1,3,4-oxadiazole derivatives has reported cytotoxic effects against the colon cancer cell line HCT-116 . For instance, certain benzimidazole (B57391) derivatives incorporating the oxadiazole moiety have been found to be highly cytotoxic to HCT-116 cells.

Table 4: Representative Cytotoxic Activity of 1,3,4-Oxadiazole Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoline-1,3,4-oxadiazole Hybrids | MCF-7 (Breast) | IC₅₀ | 0.164–0.583 µg/mL | rsc.org |

Note: This table is illustrative and based on the activity of related derivatives due to the lack of specific data for this compound.

A key mechanism by which many anticancer agents exert their effect is through the induction of apoptosis. Research into 1,3,4-oxadiazole derivatives suggests that they can trigger this programmed cell death cascade in cancer cells. One study on a 2,5-di(4-aryloylaryloxymethyl)-1,3,4-oxadiazole derivative demonstrated that its antitumor effect was due to the activation of the intrinsic apoptotic pathway. nih.gov This was evidenced by the upregulation of p53, Bax, and Bad, and the release of cytochrome c, which are all key events in this signaling cascade. nih.gov

Furthermore, the activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. Studies on other oxadiazole derivatives have shown that they can induce apoptosis through caspase-3 mediated endonuclease activity. nih.gov While direct evidence for this compound is still needed, the consistent findings across a range of related compounds strongly suggest that apoptosis induction is a likely mechanism contributing to its potential anticancer activity. The extrinsic pathway, initiated by death receptors on the cell surface, is another potential route for apoptosis induction by these compounds. nih.gov

Enzyme Inhibition Relevant to Cancer Pathways (e.g., DNA Methyltransferase)

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of anticancer agents. ijpsnonline.com While derivatives of this heterocyclic system have been investigated for a wide range of biological activities, including the inhibition of enzymes crucial to cancer progression, specific data on the interaction between this compound and DNA Methyltransferase (DNMT) is not extensively detailed in the current scientific literature. The general mechanism of action for compounds in this class involves the interaction with molecular targets, where the thiol group can form covalent bonds with cysteine residues in proteins, and the oxadiazole ring can engage in π-π stacking interactions, thereby influencing protein structure and function.

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

The Epidermal Growth Factor Receptor (EGFR) is a validated therapeutic target in oncology, and its inhibition is a key strategy in cancer treatment. nih.govnih.gov The 2,5-disubstituted 1,3,4-oxadiazole scaffold has been identified as a promising framework for designing novel EGFR inhibitors. nih.gov Research into structure-activity relationships (SAR) has revealed that having an aryl group at the second position and an aromatic ring linked via a chain at the fifth position of the oxadiazole ring can be important for pharmacological activity. nih.gov

Derivatives based on the 1,3,4-oxadiazole structure have demonstrated significant potential as EGFR tyrosine kinase (TK) inhibitors. For instance, in a study focused on designing new EGFR-TK inhibitors, several 1,3,4-oxadiazole derivatives showed potent anticancer activity against human cancer cell lines such as HCT116 (colon), HepG-2 (liver), and MCF7 (breast). nih.gov One particularly active compound from a related series, compound 10c , displayed IC₅₀ values ranging from 1.82 to 5.55 μM across these cell lines. nih.gov

Further studies have integrated the 1,3,4-oxadiazole moiety into a quinazoline (B50416) scaffold to create novel EGFR inhibitors. nih.gov A resulting compound, 4b , showed superior potency against the EGFRL858R/T790M mutant, which is associated with clinical resistance to first and second-generation inhibitors. nih.gov This compound exhibited an IC₅₀ value of 17.18 nM against the mutant enzyme and an IC₅₀ of 2.17 ± 0.20 μM in the NCI-H1975 cancer cell line, which harbors this mutation. nih.gov These findings highlight the potential of the 1,3,4-oxadiazole core structure, as found in this compound, for the development of targeted EGFR inhibitors. nih.gov

Table 1: EGFR Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target/Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 10c (Oxadiazole derivative) | HCT116, HepG-2, MCF7 | 1.82 - 5.55 μM | nih.gov |

| Compound 4b (Oxadiazole-quinazoline hybrid) | EGFRL858R/T790M Mutant | 17.18 nM | nih.gov |

| Compound 4b (Oxadiazole-quinazoline hybrid) | NCI-H1975 Cells | 2.17 ± 0.20 μM | nih.gov |

| Erlotinib (Reference) | NCI-H1975 Cells | 11.01 ± 0.05 μM | nih.gov |

Anti-inflammatory Activity Assessment (In Vitro and Preclinical Models)

In Vitro Models for Inflammatory Response Modulation

The anti-inflammatory potential of compounds containing the 1,3,4-oxadiazole nucleus has been evaluated through various in vitro models. chula.ac.th A common and effective method involves assessing the inhibition of protein denaturation, as inflammation can be triggered by the denaturation of tissue proteins. chula.ac.th

In one study, a series of newly synthesized 1,3,4-oxadiazole derivatives were evaluated for their in vitro anti-inflammatory activity using a protein denaturation assay with bovine serum and egg albumin. chula.ac.th Several of the tested compounds exhibited moderate to good anti-inflammatory effects when compared to the standard drug, diclofenac (B195802) sodium. chula.ac.th For example, compounds designated as 3e , 3f , and 3i showed notable activity in preventing heat-induced albumin denaturation. chula.ac.th The results are often expressed as an IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the denaturation process. chula.ac.th

Table 2: In Vitro Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives by Inhibition of Egg Albumin Denaturation

| Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|

| Compound 3e | 140.24 | chula.ac.th |

| Compound 3f | 131.14 | chula.ac.th |

| Compound 3i | 150.24 | chula.ac.th |

| Diclofenac Sodium (Standard) | 110.18 | chula.ac.th |

Interactions with Key Inflammatory Mediators and Enzymes (e.g., Cyclooxygenase enzymes)

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of the inflammatory response. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov The 1,3,4-oxadiazole ring is considered a valuable scaffold for developing selective COX-2 inhibitors, which can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibition. nih.govrsc.org

Molecular docking studies have been performed on 1,3,4-oxadiazole-2-thiol (B52307) derivatives to predict their binding affinity for COX-1 and COX-2 enzymes. nih.gov These in silico analyses suggest that oxadiazole derivatives have a greater potential to inhibit COX-2 compared to COX-1. nih.gov For example, a derivative designated Ox-6f showed the best binding energy value of -7.70 kcal/mol with the COX-2 enzyme (PDBID: 5KIR). nih.gov The planar, aromatic nature of the oxadiazole ring is thought to provide an appropriate orientation for binding within the active site of the COX-2 enzyme. nih.gov

Studies on various 2,5-diaryl-1,3,4-oxadiazoles have identified compounds with potent and selective COX-2 inhibitory activity. rsc.org Compounds featuring methylsulfonyl moieties, in particular, demonstrated high selectivity for COX-2, with IC₅₀ values in the sub-micromolar range and selectivity indices significantly greater than for COX-1. rsc.org

Table 3: Cyclooxygenase (COX) Inhibitory Profile of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Enzyme | Binding Energy / IC₅₀ | Reference |

|---|---|---|---|

| Ox-6f (Oxadiazole-2-thiol derivative) | COX-2 | -7.70 kcal/mol (Binding Energy) | nih.gov |

| Compound 6e (2,5-Diaryl-1,3,4-oxadiazole) | COX-2 | 0.48 μM (IC₅₀) | rsc.org |

| Compound 6f (2,5-Diaryl-1,3,4-oxadiazole) | COX-2 | 0.51 μM (IC₅₀) | rsc.org |

Antioxidant Activity Profiling (In Vitro)

Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, Nitric Oxide)

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays that measure the ability to scavenge harmful free radicals. nih.govpsu.eduresearchgate.net These radicals contribute to oxidative stress, a process implicated in numerous diseases.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate antioxidant capacity. mdpi.com This stable free radical loses its characteristic absorbance when it accepts a hydrogen atom from an antioxidant. psu.edu In studies on 1,3,4-oxadiazole-2-thiol derivatives, compounds have demonstrated significant DPPH scavenging activity. nih.govresearchgate.net One study found that the derivative Ox-6f achieved 80.23% radical scavenging at a concentration of 100 µg/mL, which was comparable to the standard antioxidant ascorbic acid (87.72%). nih.gov Another study on 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) also reported DPPH scavenging activity comparable to that of vitamin C. researchgate.net

The ability to scavenge other reactive species like hydroxyl radicals (•OH) and nitric oxide (NO•) has also been assessed. nih.govpsu.edu Hydroxyl radicals are highly reactive and can cause significant damage to biomolecules. psu.edu Nitric oxide is another signaling molecule that can be pro-inflammatory and lead to oxidative damage at high concentrations. nih.gov A comprehensive evaluation of 1,3,4-oxadiazole derivatives confirmed their free radical scavenging activity against DPPH, hydroxyl, and nitric oxide radicals, indicating a multi-faceted antioxidant profile. nih.gov

Table 4: In Vitro Antioxidant Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Assay | Result | Standard | Reference |

|---|---|---|---|---|

| Ox-6f (Oxadiazole-2-thiol derivative) | DPPH Scavenging | 80.23% inhibition at 100 µg/mL | Ascorbic Acid (87.72%) | nih.gov |

| Compound 2c (Oxadiazole-piperazine derivative) | DPPH Scavenging | IC₅₀ = 45.5 µg/ml | BHT (IC₅₀ = 47.5 µg/ml) | psu.edu |

| OXPA (5-Benzyl-1,3,4-oxadiazole-2-thiol) | DPPH Scavenging | Activity comparable to Vitamin C | Vitamin C | researchgate.net |

Metal Ion Chelation Studies

The structure of this compound, featuring a thiol group and a heteroaromatic oxadiazole ring, suggests its potential as a chelating agent for various metal ions. The thiol group (-SH) can deprotonate to form a thiolate anion (-S-), which is a soft base and can form strong covalent bonds with soft metal ions. Additionally, the nitrogen and oxygen atoms within the 1,3,4-oxadiazole ring can act as potential coordination sites. This chelation ability can influence the compound's biological activity, as many physiological and pathological processes are metal-dependent. While specific, comprehensive studies on the metal ion chelation of this particular compound are not extensively detailed in the provided results, the general chemical characteristics of 1,3,4-oxadiazole-2-thiols support this hypothesis. The chelation properties are critical in various biological contexts, including the inhibition of metalloenzymes and the disruption of metal homeostasis in pathological cells.

Applications in Materials Science and Polymer Chemistry

Incorporation of the 1,3,4-Oxadiazole (B1194373) Moiety in Polymerization Processes

The 1,3,4-oxadiazole ring is a key structural motif known for its high thermal and oxidative stability, as well as its electron-withdrawing nature. These characteristics make it a desirable component in high-performance polymers. The incorporation of the 1,3,4-oxadiazole moiety, as present in 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, into polymer backbones can significantly enhance the thermal resistance and electronic properties of the resulting materials. rsc.org

The presence of the thiol (-SH) group in this compound provides a reactive site for various polymerization reactions. One common approach is nucleophilic substitution, where the thiol group can react with alkyl halides to form poly(thioether-oxadiazole)s. This method allows for the creation of long-chain polymers with the oxadiazole unit regularly spaced along the backbone. The general synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide, which highlights the accessibility of the monomer. nih.gov

Furthermore, the bromine atom on the phenyl ring offers another avenue for polymerization through cross-coupling reactions, such as Suzuki or Heck coupling. This dual functionality enables the creation of complex polymer architectures, including branched or cross-linked polymers, which can lead to materials with unique mechanical and electronic properties.

Development of Copolymers with Tailored Properties

The functional groups on this compound make it an excellent candidate for copolymerization. By reacting it with other monomers, copolymers with a wide range of tailored properties can be developed. For instance, copolymerization with electron-donating monomers can lead to donor-acceptor copolymers. These materials are of particular interest in organic electronics due to their tunable band gaps and charge-transport properties.

The synthesis of copolymers containing fluorene (B118485) and oxadiazole units has been reported to yield materials with high thermal stability and bright blue emission, suitable for organic light-emitting diodes (OLEDs). acs.org While this example does not use the exact target compound, it demonstrates the principle of combining different functionalities to achieve desired properties. The incorporation of the bromophenyl-oxadiazole-thiol monomer could be envisioned in similar copolymerization strategies to create materials with a balance of electron-transporting, hole-transporting, and emissive properties.

The development of copolymers based on carbazole (B46965) and 1,3,4-oxadiazole has also been explored for applications as host materials in phosphorescent OLEDs. acs.org These copolymers exhibit good thermal stability and tunable triplet energies, which are crucial for efficient energy transfer to phosphorescent guest emitters.

Considerations for Applications in Organic Electronics and Photophysical Materials

The inherent properties of the 1,3,4-oxadiazole ring make polymers containing this moiety highly promising for applications in organic electronics. The electron-deficient nature of the oxadiazole ring facilitates electron injection and transport, making these materials suitable for use as electron-transport layers or as the electron-transporting component in single-layer OLEDs. rsc.org

Numerous studies have highlighted that 2,5-diaryl-1,3,4-oxadiazoles are good candidates for electroluminescent devices due to their electronic and optical properties. rsc.org Polymers and small molecules based on 1,3,4-oxadiazole are actively researched as luminescent materials for OLEDs. rsc.org The introduction of the this compound moiety into a polymer chain is expected to impart these favorable electronic characteristics.

The photophysical properties of polymers are critical for their application in optoelectronic devices. Poly(1,3,4-oxadiazole-ether)s have been investigated for their absorption and photoluminescence behavior. nih.gov The emission characteristics of such polymers can be tuned by modifying the chemical structure of the repeating units. The presence of the bromophenyl group in the target monomer could influence the photophysical properties, potentially leading to materials with specific emission colors or enhanced quantum yields. For example, oxadiazole-based emitters have been developed that show emission colors ranging from green to sky-blue. rsc.org The combination of the oxadiazole core with other aromatic units can lead to materials with interesting photophysical behaviors, such as thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs. rsc.org

Below is an interactive data table summarizing the key properties and potential applications of polymers derived from 1,3,4-oxadiazole derivatives.

| Polymer Type | Key Monomer Features | Potential Polymerization Route | Expected Properties | Potential Applications |

| Poly(thioether-oxadiazole) | Thiol group on oxadiazole ring | Nucleophilic substitution | High thermal stability, good film-forming properties | High-performance plastics, dielectric materials |

| Donor-Acceptor Copolymers | Electron-withdrawing oxadiazole, electron-donating comonomer | Cross-coupling reactions (e.g., Suzuki, Heck) | Tunable band gap, ambipolar charge transport | Organic photovoltaics (OPVs), Organic field-effect transistors (OFETs) |

| Luminescent Polymers | 1,3,4-Oxadiazole core | Various polymerization methods | Blue emission, high quantum yield | Organic light-emitting diodes (OLEDs) |

| Host Polymers for PHOLEDs | High triplet energy oxadiazole unit | Copolymerization | Good film morphology, efficient energy transfer | Phosphorescent OLEDs (PHOLEDs) |

Coordination Chemistry and Metal Complexation Studies

Evaluation of Modulated Biological Activities of Metal Complexes

The coordination of organic ligands to metal ions has been a widely explored strategy in medicinal chemistry to enhance the therapeutic potential of bioactive molecules. The formation of metal complexes can significantly modulate the biological activities of the parent ligand, a phenomenon often explained by theories such as Tweedy's chelation theory. This theory posits that upon chelation, the polarity of the metal ion is reduced due to partial sharing of its positive charge with donor groups of the ligand. This process increases the lipophilic nature of the central metal atom, which in turn facilitates the complex's ability to permeate through the lipid layers of cell membranes.

For the class of 1,3,4-oxadiazole-2-thiol (B52307) derivatives, complexation with transition metals is a known method to potentiate their inherent antimicrobial, antifungal, and anticancer properties. The biological activity of these metal complexes is often greater than that of the free ligands. nih.govufms.br The increased activity can be attributed to the combined effects of the ligand and the metal ion, or the unique structure of the resulting complex. The metal ion itself can be a crucial factor, with different metals imparting varied degrees of enhancement and sometimes even different types of biological activity.

While the parent compound, 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated notable biological activities, including anticancer effects, the specific and detailed comparative evaluation of its metal complexes is not extensively documented in publicly available research. Studies on analogous 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives consistently show that metal complexes, particularly with Cu(II), Co(II), Ni(II), and Zn(II), exhibit enhanced biological profiles compared to the uncomplexed ligands. ufms.brscispace.comanjs.edu.iq For instance, research on similar structures has found that Zn(II) complexes can display significantly better antifungal activity than the parent oxime ligands ufms.br, and Cu(II) complexes of certain 1,3,4-thiadiazoles show the most potent fungitoxic activity among the tested metals. scispace.com

This principle of enhanced bioactivity through metal complexation is expected to apply to this compound. However, without specific research data comparing the ligand to its corresponding metal complexes, a quantitative evaluation remains speculative. Such studies would typically involve synthesizing a series of metal complexes and testing them alongside the free ligand against various microbial strains or cancer cell lines to determine and compare their minimum inhibitory concentrations (MIC) or IC50 values.

Advanced Analytical and Methodological Developments for 5 4 Bromophenyl 1,3,4 Oxadiazole 2 Thiol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated to quantify 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-thiol and its degradation products. This method is essential for quality control, stability testing, and preformulation studies. thieme-connect.comdntb.gov.uathieme-connect.comresearchgate.netcolab.ws

Optimization of Chromatographic Separation Parameters

The optimization of chromatographic conditions is a critical step in developing a reliable HPLC method. This process involves systematically adjusting various parameters to achieve the best possible separation of the analyte from its potential impurities and degradation products. mostwiedzy.plresearchgate.netpsu.edu For this compound, a systematic approach was undertaken to optimize the chromatographic separation.

The separation is typically achieved on a C18 column, a common choice for reverse-phase chromatography due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. thieme-connect.comthieme-connect.comsielc.com The mobile phase composition, a key factor influencing retention and resolution, was optimized. A gradient elution using a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as water with a small percentage of acid (e.g., phosphoric acid or trifluoroacetic acid) to improve peak shape and resolution, is often employed. thieme-connect.commdpi.comnih.gov

The flow rate of the mobile phase is another crucial parameter. A flow rate of 1.0 mL/min is commonly used to ensure a reasonable analysis time without compromising separation efficiency. thieme-connect.comthieme-connect.com Detection is typically carried out using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its wavelength of maximum absorbance (λmax), ensuring high sensitivity. thieme-connect.comthieme-connect.comthieme-connect.com For this compound, the λmax is determined to be around 235 nm. thieme-connect.com The column oven temperature is also controlled, often maintained at around 40°C, to ensure reproducibility of retention times. thieme-connect.comthieme-connect.com

The optimized chromatographic conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions

| Parameter | Optimized Condition |

|---|---|

| Column | C18 (e.g., Promosil, 5µ, 4.60 x 250 mm) thieme-connect.com |

| Mobile Phase | Gradient mixture of Acetonitrile and Water (with Orthophosphoric Acid) thieme-connect.com |

| Flow Rate | 1.0 mL/min thieme-connect.comthieme-connect.com |

| Detection Wavelength | 235 nm thieme-connect.com |

| Column Temperature | 40°C thieme-connect.comthieme-connect.com |

| Injection Volume | 20 µL |

| Retention Time | Approximately 3.35 minutes thieme-connect.com |

These optimized parameters provide good resolution, symmetric peak shape, and a short run time, making the method suitable for routine analysis.

Forced Degradation Studies for Stability Profiling

Forced degradation, or stress testing, is a critical component of method validation that provides insights into the intrinsic stability of a drug substance. nih.govresearchgate.net By subjecting the compound to various stress conditions, potential degradation products can be identified, and the stability-indicating nature of the analytical method can be established. thieme-connect.comresearchgate.net For this compound, forced degradation studies were conducted under hydrolytic, oxidative, and thermal stress conditions. thieme-connect.com

The compound was exposed to acidic (0.1 N HCl), alkaline (0.1 N NaOH), and neutral (water) conditions to assess its hydrolytic stability. Oxidative degradation was studied using hydrogen peroxide (3% H₂O₂). Thermal stress was evaluated by exposing the solid compound to elevated temperatures. thieme-connect.com

The results of the forced degradation studies are summarized in the table below.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Stressor | Observation | % Degradation |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 80°C for 18 h thieme-connect.com | Significant degradation observed. | ~65.28% thieme-connect.com |

| Alkaline Hydrolysis | 0.1 N NaOH at 80°C for 3 h thieme-connect.com | Moderate degradation observed. | ~29.36% thieme-connect.com |

| Oxidative Degradation | 3% H₂O₂ at room temperature thieme-connect.com | Moderate degradation observed. | ~41.58% thieme-connect.com |

| Thermal Degradation | 60°C for 24 h thieme-connect.com | Significant degradation observed. | ~47.58% thieme-connect.com |

| Humidity Degradation | 7 days at room temperature thieme-connect.com | Significant degradation observed. | ~56.28% thieme-connect.com |

The HPLC method was able to effectively separate the intact this compound from its degradation products, demonstrating the stability-indicating capability of the developed method. The peak purity analysis of the analyte peak in the presence of its degradants confirmed that there was no co-elution, further validating the specificity of the method. thieme-connect.comdntb.gov.uathieme-connect.comresearchgate.netcolab.ws These studies are crucial for determining the appropriate storage conditions and shelf-life of the compound.

常见问题

Q. What are the optimized synthetic routes for 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via cyclization of 4-bromobenzohydrazide with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH/ethanol). Method C (from ) involves refluxing the hydrazide derivative with CS₂, followed by acidification to precipitate the product. Yields (75–90%) depend on solvent polarity, reaction time, and substituent electronic effects. For instance, electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance cyclization efficiency due to increased electrophilicity at the reaction center .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Confirms aromatic proton environments (e.g., δ 7.80–7.24 ppm for bromophenyl protons) and thiol proton (δ ~13.5 ppm, broad singlet) .

- HPLC : Validates purity (retention time ~6–7 minutes under reverse-phase conditions) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .

Q. How does the thiol group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The thiol (-SH) group acts as a nucleophile, enabling reactions with alkyl halides or electrophilic reagents. For example, it can form disulfide bonds under oxidative conditions or undergo S-alkylation to produce thioether derivatives. Reactivity is pH-dependent: deprotonation (in basic media) enhances nucleophilicity, facilitating reactions like Mannich base formation .

Advanced Research Questions

Q. How can derivatization via the Mannich reaction expand the compound’s bioactivity profile?

Methodological Answer: The thiol group reacts with formaldehyde and amines (primary/secondary) to form N-Mannich bases, introducing diverse pharmacophores. For example, coupling with piperazine derivatives enhances antimicrobial activity by increasing membrane permeability. Reaction conditions (e.g., solvent: dioxane, temperature: 60°C) optimize regioselectivity and minimize side reactions .

Q. What strategies enable site-selective bioconjugation of this compound for targeted drug delivery?

Methodological Answer: The thiol group can be functionalized with maleimide or iodoacetyl linkers for covalent attachment to biomolecules (e.g., antibodies). Light-sensitive derivatives (e.g., 4-[5-(methylthio)-oxadiazol-2-yl]-aniline) require foil-protected reactions to prevent degradation .

Q. What structural features correlate with its inhibitory activity against Rho/Myocar or lipoxygenase enzymes?

Methodological Answer: The bromophenyl group’s electron-withdrawing effect enhances enzyme binding via hydrophobic interactions. Substitution at the 4-position (e.g., bromine) improves steric complementarity with enzyme active sites. SAR studies show IC₅₀ values <10 µM for lipoxygenase inhibition when paired with electron-deficient aryl groups .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer: The thiol and oxadiazole moieties act as chelating ligands for transition metals (e.g., Zn²⁺, Cd²⁺). Hydrothermal synthesis with metal salts produces MOFs with high surface areas (>1000 m²/g), applicable in CO₂ capture or heterogeneous catalysis. Structural diversification is achieved by varying metal nodes or co-ligands .

Q. How should researchers resolve contradictions in NMR or HPLC data during characterization?

Methodological Answer:

- NMR discrepancies : Use deuterated DMSO for thiol proton resolution; paramagnetic impurities can broaden peaks—re-crystallize or use chelating agents.

- HPLC retention shifts : Adjust mobile phase pH (e.g., 0.1% TFA) to mitigate peak tailing caused by residual thiolate ions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.